![molecular formula C7H6N2O2S B3023017 6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 76872-71-4](/img/structure/B3023017.png)
6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
“6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a compound with the IUPAC name 6-methylthieno[2,3-d]pyrimidin-4(1H)-one . It has a molecular weight of 166.2 and its InChI code is 1S/C7H6N2OS/c1-4-2-5-6(10)8-3-9-7(5)11-4/h2-3H,1H3, (H,8,9,10) .
Synthesis Analysis
While specific synthesis methods for “6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” were not found, there are general methods for the synthesis of pyrimidines described in the literature . For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidine ring .Molecular Structure Analysis
The molecular structure of “6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” can be represented by the linear formula C7H6N2OS . The InChI key for this compound is IXBCLHWYSXPUJS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .Scientific Research Applications
Antimicrobial Activity
This compound has been used in the synthesis of new 6-(1,3-benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones and their 4-thioanalogs. Some of these synthesized compounds exhibited antimicrobial activity against strains of Bacillus subtilis bacteria and Candida albicans fungi .
Adenosine A2A Receptor Antagonists
Similar compounds have been proposed as adenosine A2A receptor antagonists . These receptors are found in the brain and play an important role in Parkinson’s disease and other neurological disorders.
Acetyl-CoA Carboxylase Inhibitors
Related structures have also turned out to be acetyl-CoA carboxylase inhibitors . Acetyl-CoA carboxylase is an enzyme that plays a crucial role in fatty acid metabolism and is a potential target for the treatment of obesity and diabetes.
Antioxidant Properties
Studies of the antioxidant properties of several 6-hetarylthieno[2,3-d]pyrimidines have been conducted . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.
Antiviral Properties
Antiviral properties of several 6-hetarylthieno[2,3-d]pyrimidines have also been discovered . Antiviral drugs are a class of medication used specifically for treating viral infections.
Anticancer Agents
The compound has been used in the synthesis of novel pyrido[2,3-d]pyrimidine derivatives, which have been evaluated as novel lipoxygenase (LOX) inhibitors, with potential antioxidant and anticancer activity .
Apoptosis Inducers
Research has shown that 4-anilino-N-methylthieno[2,3-d]pyrimidines, which can be synthesized from 4-Methoxy-5-methylthieno[2,3-d]pyrimidine, are potent apoptosis inducers. This discovery was made through cell- and caspase-based assays, revealing the potential of these compounds in cancer therapy.
Anti-inflammatory Agents
Benzoxazole derivatives, which can be synthesized from this compound, have shown promising biological activity such as anti-inflammatory . Anti-inflammatory drugs are used to treat inflammation or swelling.
Safety and Hazards
Future Directions
While specific future directions for “6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” were not found, there are several research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . This provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), which are crucial for cell cycle regulation .
Mode of Action
Based on its structural similarity to other thieno[2,3-d]pyrimidines, it may interact with its target by forming hydrogen bonds and hydrophobic interactions, leading to inhibition of the target’s activity .
Biochemical Pathways
If it indeed targets cdks, it could affect cell cycle progression, dna replication, and transcription .
Result of Action
If it inhibits cdks, it could lead to cell cycle arrest, potentially making it useful for cancer treatment .
Action Environment
Factors such as ph, temperature, and presence of other molecules can affect the activity of many drugs .
properties
IUPAC Name |
6-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-3-2-4-5(10)8-7(11)9-6(4)12-3/h2H,1H3,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUVFLQOPRMEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


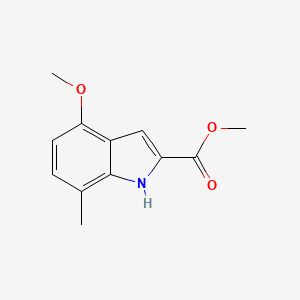
![2-[(4-Methylphenoxy)methyl]-3-furoic acid](/img/structure/B3022941.png)
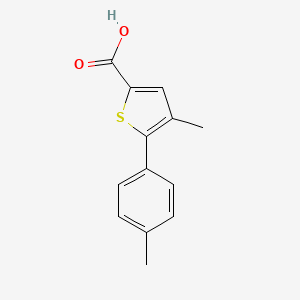
![4-Methyl-3-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B3022945.png)
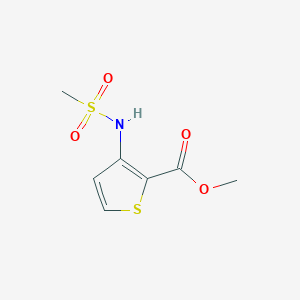
![2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022947.png)
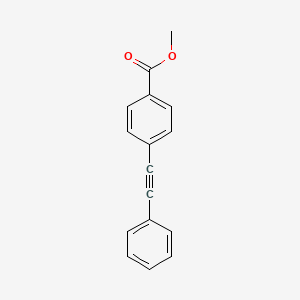
![5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3022949.png)
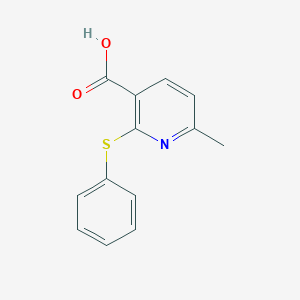
![{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3022954.png)

![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B3022956.png)
![methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate](/img/structure/B3022957.png)